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Compound Name:
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Cat. No.: B1387069 Get Quote

An In-Depth Technical Guide to (4-Isobutyramidophenyl)boronic acid for Advanced

Research and Drug Development

Introduction
(4-Isobutyramidophenyl)boronic acid is a specialized arylboronic acid that has garnered

significant attention in the fields of medicinal chemistry and organic synthesis. Its unique

structural features, combining a boronic acid moiety with an isobutyramide group, make it a

valuable building block for the synthesis of complex organic molecules, particularly in the

development of targeted therapeutics. Boronic acids, as a class, are recognized for their

versatile reactivity, stability, and relatively low toxicity, which allows for their degradation into

boric acid, a naturally occurring compound.[1] This guide provides a comprehensive overview

of (4-Isobutyramidophenyl)boronic acid, detailing its chemical properties, synthesis, and

critical applications for researchers, scientists, and professionals in drug development.

Compound Profile and Physicochemical Properties
(4-Isobutyramidophenyl)boronic acid is primarily utilized as a synthetic intermediate. Its CAS

number is 874219-50-8.[2][3] The presence of the boronic acid group makes it a key participant

in palladium-catalyzed cross-coupling reactions, while the isobutyramide tail can be crucial for

modulating pharmacokinetic properties or for specific interactions with biological targets.
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Property Value Source

CAS Number 874219-50-8 [2][3]

IUPAC Name

(4-

Isobutyramidophenyl)boronic

acid

[3]

Chemical Formula C₁₀H₁₄BNO₃ [3][4]

Molecular Weight 207.04 g/mol [4]

Synonyms

N-4-Boronophenyl

isobutyramide, 4-

ISOBUTYRAMIDOBENZENEB

ORONIC ACID

[3]

Appearance Typically a solid N/A

Storage 2-8°C, under inert gas [4]

Chemical Structure
The structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an

isobutyramide group [-NHC(O)CH(CH₃)₂] at the para position.

Caption: Chemical structure of (4-Isobutyramidophenyl)boronic acid.

Synthesis Pathway
While various methods exist for the synthesis of arylboronic acids, a common and efficient

laboratory-scale approach for preparing (4-Isobutyramidophenyl)boronic acid involves the

acylation of a commercially available aminophenylboronic acid precursor. This method offers

high yields and good functional group tolerance.

Proposed Synthetic Workflow: Acylation of 4-
Aminophenylboronic Acid
The synthesis can be achieved by reacting 4-aminophenylboronic acid with isobutyryl chloride

in the presence of a base to neutralize the HCl byproduct.
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Start Materials:
- 4-Aminophenylboronic Acid

- Isobutyryl Chloride
- Base (e.g., Pyridine or Triethylamine)

- Solvent (e.g., THF or DCM)

Reaction Step:
Dissolve 4-aminophenylboronic acid and base in solvent.

Cool mixture to 0°C.
Add isobutyryl chloride dropwise.

Aqueous Workup:
Quench reaction with water.

Acidify with dilute HCl.
Extract with an organic solvent (e.g., Ethyl Acetate).

Purification:
Dry organic layer (e.g., with Na₂SO₄).
Concentrate under reduced pressure.

Recrystallize or perform column chromatography.

Final Product:
(4-Isobutyramidophenyl)boronic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of (4-Isobutyramidophenyl)boronic acid.
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Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard acylation methods for

aminophenylboronic acids.

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve 4-aminophenylboronic acid (1.0 eq) and a suitable base such as triethylamine (1.5

eq) in anhydrous tetrahydrofuran (THF).

Reagent Addition: Cool the stirred solution to 0°C using an ice bath. Add isobutyryl chloride

(1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the temperature remains below

5°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the

reaction progress using thin-layer chromatography (TLC).

Workup: Upon completion, quench the reaction by adding water. Acidify the mixture to a pH

of ~3-4 with 1M HCl.

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl

acetate (3x).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure

to yield the crude product. Further purification can be achieved by recrystallization from an

appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on

silica gel.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds between an organoboron compound and an organohalide.[5]

This reaction is extensively used in pharmaceutical manufacturing due to its high efficiency,

mild reaction conditions, and broad functional group tolerance.[6][7] (4-
Isobutyramidophenyl)boronic acid is an excellent coupling partner for introducing the

isobutyramidophenyl moiety onto various molecular scaffolds.
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Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction mechanism involves three key steps: oxidative addition, transmetalation, and

reductive elimination.[8]

Pd(0)L₂

R¹-Pd(II)L₂-X

R¹-X

Oxidative Addition

R¹-Pd(II)L₂-R²

R²-B(OH)₂
(Base)

Transmetalation

R¹-R²

Reductive Elimination

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
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General Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol describes a general method for the palladium-catalyzed coupling of (4-
Isobutyramidophenyl)boronic acid with an aryl halide (Ar-X).

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0

eq), (4-Isobutyramidophenyl)boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄,

2.0-3.0 eq).[5]

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas

(e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free

environment.

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g.,

Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., 1,4-

Dioxane/H₂O 4:1, or DMF) via syringe.[5]

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100

°C) and stir the mixture vigorously until the starting material is consumed (monitored by TLC

or LC-MS).

Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with

water and extract with an organic solvent. The combined organic layers are washed, dried,

and concentrated. The crude product is then purified by column chromatography or

recrystallization.

Typical Suzuki-Miyaura Reaction Conditions
The choice of catalyst, base, and solvent is critical for the success of the coupling reaction and

can be optimized for specific substrates.
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Entry

Aryl
Halide
(Exampl
e)

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

Referen
ce

1

5-

Bromonic

otinic

acid

Pd(PPh₃)

₄ (5)
K₃PO₄ DMF 80 85 [5]

2

2-

Iodocyclo

hexenon

e

Pd(0)/C

(5)
Na₂CO₃

DME/H₂

O
25 High [6]

3

DNA-

conjugat

ed Aryl

Iodide

Na₂PdCl₄

/sSPhos

(20)

K₂CO₃ H₂O/ACN 37 Variable [9]

Role in Medicinal Chemistry and Drug Discovery
The boronic acid functional group is a key pharmacophore in modern drug design.[10] It acts

as a Lewis acid and can form reversible covalent bonds with diol-containing molecules, such as

sugars, or with the hydroxyl group of serine residues in the active sites of enzymes.[11] This

unique binding mechanism has been exploited to design highly potent and selective enzyme

inhibitors.

Application as a Proteasome Inhibitor Precursor
(4-Isobutyramidophenyl)boronic acid is a crucial intermediate in the synthesis of

proteasome inhibitors, a class of drugs used to treat certain cancers, most notably multiple

myeloma.[4] The proteasome is a cellular complex responsible for degrading proteins; its

inhibition leads to the accumulation of regulatory proteins, triggering apoptosis (programmed

cell death) in cancer cells.[1] The groundbreaking drug Bortezomib (Velcade®) is a dipeptidyl

boronic acid that serves as a potent proteasome inhibitor.[12] The isobutyramide portion of (4-
Isobutyramidophenyl)boronic acid can be analogous to side chains in peptide-based

inhibitors, contributing to binding affinity and specificity.
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Mechanism of Boronic Acid-Based Enzyme Inhibition
The boron atom in the boronic acid group is electrophilic and readily attacked by the

nucleophilic hydroxyl group of a serine residue in an enzyme's active site. This forms a stable,

tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.

Enzyme Active Site

Serine-OH

Tetrahedral Boronate Adduct
(Reversible Complex)

R-B(OH)₂
(Boronic Acid)

Nucleophilic
Attack

Click to download full resolution via product page

Caption: Interaction of a boronic acid with a serine residue in an enzyme active site.

Conclusion
(4-Isobutyramidophenyl)boronic acid is a highly valuable and versatile chemical

intermediate with significant applications in both synthetic organic chemistry and

pharmaceutical drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-

coupling reaction allows for the efficient construction of complex biaryl systems. Furthermore,

its role as a key building block for boronic acid-based drugs, particularly proteasome inhibitors,

underscores its importance to medicinal chemists. A thorough understanding of its properties,

synthesis, and reactivity empowers researchers to leverage this compound in the development

of novel therapeutics and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1387069?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.bldpharm.com/products/874219-50-8.html
https://www.pschemicals.com/index.php?p=product&CAS_nr=874219-50-8&id=671078
https://www.myskinrecipes.com/shop/th/enzyme-inhibitor-intermediates/200918-4-isobutyramidophenylboronic-acid.html
https://www.benchchem.com/pdf/Protocol_for_Suzuki_Miyaura_Coupling_with_5_Bromonicotinic_Acid_Synthesis_of_5_Aryl_Nicotinic_Acid_Derivatives.pdf
https://pubs.acs.org/doi/10.1021/jo051501b
https://pubs.rsc.org/en/content/articlehtml/2015/sc/c4sc02148g
https://pubs.rsc.org/en/content/articlehtml/2015/sc/c4sc02148g
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-aryl-boronic-acids-with-1a-a-aReaction_fig2_361278480
https://pubmed.ncbi.nlm.nih.gov/32302879/
https://en.wikipedia.org/wiki/Boronic_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.benchchem.com/product/b1387069#4-isobutyramidophenyl-boronic-acid-cas-number-and-structure
https://www.benchchem.com/product/b1387069#4-isobutyramidophenyl-boronic-acid-cas-number-and-structure
https://www.benchchem.com/product/b1387069#4-isobutyramidophenyl-boronic-acid-cas-number-and-structure
https://www.benchchem.com/product/b1387069#4-isobutyramidophenyl-boronic-acid-cas-number-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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